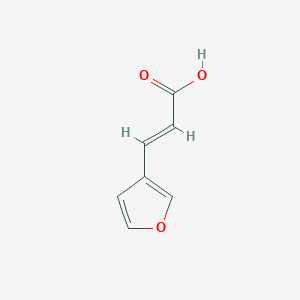

3-(3-Furyl)acrylic acid

描述

Historical Context of Furan (B31954) Chemistry in Academic Research

The exploration of furan chemistry dates back to the late 18th and early 19th centuries. In 1780, Carl Wilhelm Scheele was the first to describe a furan derivative, 2-furoic acid. ijabbr.comwikipedia.org This was followed by Johann Wolfgang Döbereiner's report on furfural (B47365) in 1831, which was later characterized by John Stenhouse. ijabbr.comwikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

The discovery of these simple heterocyclic compounds, including furan, pyrrole, and thiophene, marked a significant milestone in organic chemistry. numberanalytics.com It opened up a new field of study as scientists began to investigate the distinct properties and reactions of these molecules, such as their aromaticity. numberanalytics.com Furan and its derivatives have since become crucial building blocks in the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The study of furan has also been instrumental in advancing the understanding of aromaticity and developing new synthetic methods. numberanalytics.com

Furan derivatives are recognized for their diverse biological activities, which has made them a focal point in medicinal chemistry. utripoli.edu.lywisdomlib.org The furan nucleus is a fundamental component of various substances with antibacterial, antiviral, antifungal, and anti-inflammatory properties, among others. utripoli.edu.lyresearchgate.net

Significance and Research Potential of 3-(3-Furyl)acrylic Acid and its Derivatives

This compound, with the chemical formula C7H6O3, is a compound of interest in several scientific fields, including chemistry, biology, and pharmacology, owing to its distinct structural features. ontosight.ai It is a derivative of acrylic acid with a furan ring attached to the third carbon of the propenoic acid chain. ontosight.ai This compound and its derivatives are considered valuable precursors for the synthesis of more complex molecules. ontosight.ai

The research potential of this compound and its derivatives is significant, particularly in the realm of medicinal chemistry. Furan derivatives, in general, have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net Even slight modifications to the substitution pattern on the furan ring can lead to noticeable changes in biological activity. utripoli.edu.lyresearchgate.net

Specifically, research has explored the potential biological and pharmacological applications of this compound, investigating its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai It has also been evaluated as a potential enzyme inhibitor, which could have implications for the treatment of various diseases. ontosight.ai The synthesis of derivatives of this compound is an active area of research, with studies focusing on creating novel compounds with enhanced biological activities. For instance, the esterification of this compound with alcohols like 3-methylbutanol yields derivatives with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Scope of Academic Inquiry into this compound

Academic inquiry into this compound encompasses its synthesis, chemical properties, and potential applications. The compound is identified by the CAS number 39244-10-5. ontosight.ainist.govscbt.com

Synthesis: Several methods for the synthesis of this compound have been reported. A common approach involves the condensation of furan-3-carbaldehyde with malonic acid. ontosight.ai Another method is the reaction of furan-3-boronic acid with acrylic acid. ontosight.ai A patented method describes the preparation of (E)-3-(3-furyl)acrylic acid from a 3-position substituent of furan and an acrylate (B77674) compound using a catalyst, which is noted for its mild reaction conditions and high yield. google.com

Chemical and Physical Properties: The molecular weight of this compound is 138.12 g/mol . ontosight.ainist.gov It is sparingly soluble in water. chemicalbook.com Spectroscopic data, including infrared and mass spectra, are available for this compound. nist.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6O3 | ontosight.ainist.govscbt.com |

| Molecular Weight | 138.12 g/mol | ontosight.ainist.gov |

| CAS Number | 39244-10-5 | ontosight.ainist.govscbt.com |

| Melting Point | 155-158 °C | chemicalbook.com |

| Water Solubility | 0.56 g/L at 25°C | chemicalbook.com |

| IUPAC Name | (2E)-3-(furan-3-yl)prop-2-enoic acid | scbt.comnih.gov |

Research Applications: this compound serves as an intermediate in chemical research and the development of pharmaceuticals. chemicalbook.com It is used as a building block in organic synthesis. georganics.sk Research has been conducted on its derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, which have shown antimicrobial activity. nih.gov The compound itself has been studied for its potential role in the synthesis of various biologically active molecules. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901228 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81311-95-7 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 3 3 Furyl Acrylic Acid

Catalytic Condensation Reactions

Condensation reactions represent a classical and widely utilized approach for the formation of the α,β-unsaturated carboxylic acid structure of 3-(3-Furyl)acrylic acid. These methods typically involve the reaction of an aldehyde with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and prominent method for forming carbon-carbon bonds. asianpubs.org In the context of this compound synthesis, this reaction involves the condensation of 3-furaldehyde (B129913) with malonic acid. The reaction is typically base-catalyzed, followed by decarboxylation to yield the final acrylic acid product. asianpubs.org

A known protocol involves heating a mixture of 3-furaldehyde and malonic acid in pyridine (B92270), which acts as both the solvent and catalyst. google.com The reaction proceeds at elevated temperatures, for instance, 85-90°C for 2 hours, to achieve a satisfactory yield. google.com Following the reaction, the product is isolated by cooling the mixture and acidifying it with hydrochloric acid to precipitate the solid acid. google.com This traditional method, while effective, can result in yields of approximately 75.2% with a purity of around 95.10%. google.com

| Reactants | Catalyst/Solvent | Conditions | Yield |

| 3-Furaldehyde, Malonic Acid | Pyridine | 85-90°C, 2 hours | 75.2% google.com |

Research into related furan (B31954) acrylic acids has explored the use of alternative catalysts like piperidine (B6355638), often in conjunction with pyridine. researchgate.net However, due to the hazardous nature of these organic bases, investigations have been made into more environmentally benign catalysts such as amino acids. asianpubs.org

Perkin Reaction Modifications

The Perkin reaction is another foundational method for the synthesis of α,β-unsaturated aromatic acids, developed by William Henry Perkin in 1868. wikipedia.orglongdom.org The reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orglongdom.org

This methodology is applicable to heteroaromatic aldehydes, including furan derivatives. longdom.org In a modified Perkin condensation for producing this compound, the reactants would be 3-furaldehyde, acetic anhydride, and an alkali salt such as potassium acetate (B1210297). The reaction mechanism involves the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the unsaturated acid product. While a staple in organic synthesis, the classical Perkin reaction can sometimes be limited by lower yields due to side reactions like resinification, as has been observed with furfural (B47365) in some contexts.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 3-Furaldehyde | Acetic Anhydride | Potassium Acetate | This compound |

Coupling Reactions for Furan and Acrylate (B77674) Moieties

Modern cross-coupling reactions offer a powerful and highly efficient alternative to classical condensation methods. These reactions, often catalyzed by transition metals like palladium, allow for the direct formation of the carbon-carbon bond between the furan ring and the acrylate group. This approach can provide significant advantages, including milder reaction conditions, higher yields, and greater control over product purity, particularly regarding stereoisomers. google.com

A patented method describes the synthesis of (E)-3-(3-furyl)acrylic acid via a coupling reaction between a 3-substituted furan and an acrylate compound. google.com In this process, a furan ring with a leaving group (such as bromo, iodo, or triflate) at the 3-position is reacted with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst. google.com The reaction is carried out under an inert atmosphere with a suitable base and solvent. google.com A subsequent hydrolysis step is required to convert the resulting ester into the final carboxylic acid. This method is reported to achieve high yields, exceeding 90%, and crucially, avoids the formation of unwanted isomers, leading to a product with high purity. google.com

| Furan Substrate | Acrylate Substrate | Catalyst | Base | Solvent |

| 3-Bromofuran | Ethyl Acrylate | Pd(PPh₃)₂Cl₂ google.com | CH₃COOK google.com | Acetonitrile (B52724), DMF, etc. google.com |

Other coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in the synthesis of complex furan-containing molecules, highlighting the versatility of these modern synthetic tools. smolecule.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by using renewable feedstocks, safer reagents, and more efficient processes.

Bio-based Precursor Utilization (e.g., Furfural)

The furan structure is a key feature that positions this compound as a candidate for sustainable production. The furan ring is accessible from renewable biomass. zhishangchem.comund.edu Specifically, furfural (2-furaldehyde) is a major platform chemical produced on an industrial scale from the acid-catalyzed dehydration of pentosan-rich agricultural residues like corncobs, oat hulls, and bagasse. lookchem.combiomedres.us

While the direct precursor for the target molecule is 3-furaldehyde, the established production of furfural from biomass makes the entire class of furan aldehydes derivable from renewable resources. und.eduresearchgate.net This connection provides a pathway to reduce the reliance on petrochemical feedstocks for the synthesis of this compound and its derivatives.

Eco-friendly Solvent and Reagent Selection

Significant efforts have been made to render classical condensation reactions more environmentally friendly. In the context of the Knoevenagel condensation, a key focus has been replacing hazardous organic bases like pyridine and piperidine. asianpubs.org

Recent studies have demonstrated the efficacy of using benign catalysts such as amino acids for this transformation. asianpubs.org Furthermore, developing solvent-free reaction conditions is another important green strategy, which minimizes waste and simplifies purification. researchgate.netresearchgate.net When solvents are necessary, the selection of eco-friendly options like water or ethanol (B145695) is preferred. Purification techniques are also being optimized to avoid traditional chromatography by using methods like trituration with greener solvents such as ethyl acetate and n-heptane. researchgate.net

| Traditional Approach | Green Alternative | Benefit |

| Pyridine/Piperidine Catalyst asianpubs.orgorgsyn.org | Amino Acid Catalysts asianpubs.org | Reduces use of hazardous reagents. |

| Organic Solvents (e.g., Pyridine) google.com | Solvent-free conditions researchgate.net or Water/Ethanol google.com | Minimizes volatile organic compound (VOC) emissions and waste. |

| Chromatographic Purification | Trituration/Recrystallization from eco-friendly solvents researchgate.net | Reduces solvent consumption and waste generation. |

Sustainable Catalysis Development

The development of sustainable catalytic systems is a cornerstone of modern organic synthesis, aiming to reduce environmental impact while maximizing efficiency. In the context of producing furan-based chemicals, significant efforts have been made to replace traditional, hazardous reagents with greener alternatives. The synthesis of acrylic acids from biomass-derived resources like furfural is a key area of research, integrating principles of green chemistry to create more sustainable production routes. d-nb.info

Research has focused on developing novel organocatalysts for the Knoevenagel condensation reaction, a primary method for synthesizing 3-(2-furyl)acrylic acid and its derivatives from carbohydrate-derived furfurals. dntb.gov.uaresearchgate.netbohrium.com These approaches often operate under solvent-free conditions, significantly reducing waste. researchgate.net The use of heterogeneous catalysts, such as Lewis acidic zeolites (Hf-, Zr-, and Sn-Beta), has been explored for related reactions like the Diels-Alder cycloaddition of furan and acrylic acid, which proceeds with high turnover frequency and minimal side reactions. acs.org Such catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process.

The principles of green chemistry, such as atom economy and the use of catalysis over stoichiometric reagents, are central to these developments. d-nb.inforsc.org By designing processes that utilize renewable feedstocks and environmentally benign catalysts, the chemical industry can reduce its reliance on petrochemicals and minimize the generation of hazardous waste. d-nb.inforsc.org

Stereoselective Synthesis of (E)-3-(3-Furyl)acrylic Acid Isomers

The geometric configuration of this compound is critical for its application as a pharmaceutical intermediate, particularly in the synthesis of Naftifine, where the (E)-isomer is required. google.com Traditional synthetic routes, such as the Knoevenagel-Doebner reaction using pyridine and piperidine as catalysts, often suffer from the formation of undesirable isomers and impurities, leading to low purity and yields. google.com The use of pyridine, in particular, poses environmental and health risks due to its irritant nature and potential for liver and kidney damage. google.com

To address these challenges, advanced synthetic methods have been developed to ensure high stereoselectivity. A notable approach involves the reaction of a 3-substituted furan with an acrylate compound under the influence of a specific catalyst system. This method is designed to be highly selective for the (E)-isomer, achieving high purity and avoiding the need for extensive purification to remove other isomers. google.com The reaction conditions are typically mild, and the process is more efficient, representing a significant improvement over older, less selective methods. google.com A patented method highlights a process that generates the (E)-isomer with a yield exceeding 90% while preventing the formation of isomeric impurities, thus streamlining the production process and reducing environmental impact. google.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of (E)-3-(3-Furyl)acrylic acid, making the process viable for industrial-scale production. Key variables that are manipulated include the choice of catalyst, base, solvent, temperature, and the molar ratio of reactants. google.com

A modern synthetic approach detailed in patent literature avoids the issues of low conversion rates and isomer impurities by carefully controlling these parameters. google.com The method involves reacting a 3-substituted furan with an acrylate in the presence of a catalyst and a base. The choice of base is critical, with options including lithium hydroxide, sodium hydroxide, potassium hydroxide, and barium hydroxide. google.com The molar ratio of the furan compound to the base is also finely tuned, typically in the range of 1:1.4 to 1:2.2, to drive the reaction to completion. google.com This optimized process not only achieves yields of over 90% but also results in high purity of the desired (E)-isomer, simplifying downstream processing and reducing production costs. google.com

The table below illustrates key parameters and their typical impact on the synthesis, based on findings for furan-based acrylic acids.

| Parameter | Condition / Value | Effect on Yield and Purity |

| Catalyst | Palladium-based catalyst | High catalytic activity, promotes selective formation of the (E)-isomer. google.com |

| Base | Potassium Hydroxide, Sodium Hydroxide | Strong bases facilitate the reaction; the choice can influence reaction rate and selectivity. google.com |

| Molar Ratio | Reactant I-1:Base = 1:1.4-2.2 | Optimized ratio ensures complete conversion and minimizes side products. google.com |

| Temperature | Controlled, mild conditions | Avoids decomposition of starting materials and products, reducing impurity formation. google.com |

| Reaction Time | Monitored until completion | Sufficient time ensures high conversion, while avoiding prolonged heating prevents side reactions. |

| Solvent | Toluene, etc. (under inert gas) | The choice of solvent can affect solubility and reaction kinetics. Inert atmosphere prevents oxidation. google.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The benefits include superior control over reaction parameters like temperature and residence time, enhanced safety due to the small reaction volumes, and simplified scalability. worktribe.comrsc.orgtue.nl

While specific literature on the continuous flow synthesis of this compound is not prevalent, the application of this technology to the synthesis of other acrylic acids and related compounds demonstrates its potential. worktribe.comrsc.org For instance, the free radical polymerization of acrylic acid has been successfully studied in continuous flow reactors, allowing for rapid screening of reaction conditions and good control over the product's molecular properties. worktribe.comrsc.org The technology has also been used to optimize conditions for producing related esters, such as propyl 3-(2-furyl)acrylate.

Applying continuous flow techniques to the synthesis of (E)-3-(3-Furyl)acrylic acid could lead to several improvements. The precise temperature control offered by flow reactors could minimize the formation of impurities. Furthermore, the automated and contained nature of flow systems would reduce operator exposure to potentially hazardous reagents and allow for safer handling of reactive intermediates, making it an attractive platform for industrial production. tue.nl

Elucidation of Chemical Reactivity and Derivatization Pathways of 3 3 Furyl Acrylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical modifications, including esterification, amidation, and reduction. These transformations are fundamental in altering the compound's physical and chemical properties.

Esterification of 3-(3-Furyl)acrylic acid is a common transformation, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This reaction converts the carboxylic acid into an ester, which can be useful in polymer synthesis or as a building block for more complex molecules. ontosight.ai For instance, the synthesis of various alkyl esters, such as propyl 3-(3-furyl)acrylate and 3-methylbutyl 3-(3-furyl)acrylate, is accomplished through the esterification of this compound with the corresponding alcohol. ontosight.aiontosight.ai

Table 1: Examples of this compound Ester Derivatives

| Ester Derivative | Alcohol Reactant | Potential Application |

|---|---|---|

| Propyl 3-(3-furyl)acrylate | Propanol | Polymer synthesis, drug discovery building block ontosight.ai |

The carboxylic acid functional group can be readily converted into an amide via reaction with an amine. This amidation reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. While specific examples for the 3-furyl isomer are not detailed in the provided results, the amidation of the closely related 3-(2-furyl)acrylic acid is well-documented for creating biocompatible polymers and modifying biological molecules. zhishangchem.com For example, coupling 3-(2-furyl)acrylic acid with β-alanine using carbodiimide (B86325) activators forms the corresponding amide. This general reactivity is applicable to this compound, allowing for the synthesis of a wide range of amide derivatives.

Table 2: Representative Amidation Reaction

| Acid Reactant | Amine Reactant | Coupling Method | Product Class |

|---|---|---|---|

| 3-(2-Furyl)acrylic Acid | β-Alanine | Carbodiimide (e.g., DCC, EDC) | Amino acid conjugate |

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is a key step in modifying the molecule's functionality. While specific protocols for the 3-furyl isomer are not extensively detailed, general methods for reducing α,β-unsaturated carboxylic acids are applicable. The reduction can potentially affect both the carboxyl group and the conjugated double bond, depending on the choice of reducing agent and reaction conditions. For the related 3-(2-furyl)acrylic acid, the reduction of the carboxyl group is a known transformation. zhishangchem.com

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated double bond in this compound is susceptible to a variety of addition reactions, most notably cycloadditions. This reactivity allows for the construction of complex cyclic and bicyclic structures.

Cycloaddition reactions are powerful tools for forming cyclic compounds. The α,β-unsaturated system in this compound can act as a dienophile in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that can occur between a conjugated diene and a dienophile. In the case of this compound, the furan (B31954) ring can act as the diene and the acrylic acid moiety of another molecule can act as the dienophile, or more commonly, the acrylic acid system can react with an external diene. The reaction between furan and acrylic acid itself to form an oxanorbornene derivative is a known process, though it can be very slow at room temperature. caltech.edu The rate of this cycloaddition can be significantly enhanced by using Lewis acid catalysts. caltech.edu For instance, Lewis acid-containing molecular sieves and scandium(III) triflate have been shown to catalyze the Diels-Alder reaction between furan and acrylic acid, leading to the formation of 7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. caltech.edu

Another type of cycloaddition observed with furan acrylic acid derivatives is the [2+2] photocycloaddition. For example, trans-3-(2-furyl)acrylic acid can dimerize under UV light at low temperatures to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid. und.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propyl 3-(3-furyl)acrylate |

| 3-Methylbutyl 3-(3-furyl)acrylate |

| 3-(2-Furyl)acrylic acid |

| β-Alanine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Furan |

| Scandium(III) triflate |

| 7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

| trans-3-(2-Furyl)acrylic acid |

| cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid |

| Propanol |

Cycloaddition Reactions

Photocycloaddition Dimerization and Polymerization

The conjugated system of this compound makes it susceptible to photochemical reactions, particularly [2+2] photocycloaddition reactions upon exposure to ultraviolet (UV) light. This reactivity is analogous to that observed in other similar compounds like cinnamic acid and its heteroaromatic derivatives. While specific studies on the 3-(3-Furyl) isomer are not extensively documented in the reviewed literature, the well-studied reactivity of trans-3-(2-furyl)acrylic acid (FAA) provides a strong model for its expected behavior.

Research has shown that FAA can undergo dimerization, especially in the solid state or under specific reaction conditions. und.edu Upon irradiation with UVA light, FAA converts to cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid, a cyclobutane (B1203170) derivative formed through the [2+2] cycloaddition of the exocyclic double bonds of two monomer units. und.edu This dimerization can achieve high conversion rates, with studies demonstrating up to 95% conversion after 8 hours of irradiation with UVA light, a process that can proceed with or without a solvent. und.edu Furthermore, experiments at very low temperatures (-196 °C) using liquid nitrogen as the medium have also resulted in significant dimerization, with conversions reaching up to 82%. und.edu

Similarly, other acrylic acid derivatives, such as trans-3-(4-pyridyl)acrylic acid, have been shown to undergo photo-crosslinking via a [2π+2π] cycloaddition mechanism when incorporated into polymer chains. nih.gov This suggests that this compound is not only a candidate for dimerization but also a potential monomer for photopolymerization, where the furanacrylic acid moieties can act as cross-linking sites to form polymer networks. The specific stereochemistry of the resulting cyclobutane dimers (e.g., α-truxillic or β-truxinic type) would likely depend on the crystal packing of this compound in the solid state or the reaction conditions in solution.

Michael Additions

The α,β-unsaturated carbonyl structure of this compound makes it an excellent Michael acceptor. The double bond is activated by the electron-withdrawing carboxylic acid group, rendering the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. masterorganicchemistry.com This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the 1,4-addition of a nucleophile to the conjugated system. Common nucleophiles for this transformation include enolates, amines, and thiols. masterorganicchemistry.com Organocatalytic methods have been developed to achieve high enantioselectivity in the Michael addition to acrylic acid derivatives, allowing for the generation of all-carbon quaternary stereocentres when β-keto esters are used as nucleophiles. rsc.org

While specific studies detailing the Michael addition to this compound are not prevalent in the examined literature, the reactivity is well-established for similar structures. For instance, a patented process describes the Michael addition of nitromethane (B149229) to 3-(2,2-dimethyl- researchgate.netdioxolan-4-yl)-acrylic acid ethyl ester, a key step in the synthesis of more complex heterocyclic structures. google.com This highlights the utility of the Michael addition in building molecular complexity from acrylic acid derivatives. Given these precedents, this compound is expected to react readily with various nucleophiles under appropriate basic or catalytic conditions to yield 3-substituted-3-(3-furyl)propanoic acid derivatives.

Hydroarylation Reactions

The carbon-carbon double bond of this compound can undergo hydroarylation reactions, a type of Friedel-Crafts alkylation where an arene adds across the double bond. This reaction is typically promoted by strong Brønsted or Lewis acids, which activate the acrylic acid moiety.

Extensive research on the isomeric 3-(2-furan)propenoic acid demonstrates the feasibility and utility of this transformation. nih.gov In the presence of a superacid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃), the acrylic acid is activated, likely through protonation, forming a highly electrophilic species. This species then reacts with electron-rich aromatic compounds (arenes) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

The reaction with 3-(2-furan)propenoic acid and various arenes has been shown to be effective, with yields depending on the specific arene and catalyst used. It is anticipated that this compound would undergo a similar reaction, yielding 3-aryl-3-(3-furyl)propanoic acid derivatives. The regioselectivity of the addition to the arene would be governed by standard electrophilic aromatic substitution principles.

| Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| TfOH (10) | r.t. | 1 | 51 | nih.gov |

| AlCl₃ (1.5) | r.t. | 1 | 65 | nih.gov |

| AlCl₃ (1.5) | r.t. | 4 | 47 | nih.gov |

| AlBr₃ (1.5) | r.t. | 1 | 63 | nih.gov |

Electrophilic Substitution on the Furan Ring

The furan ring in this compound is an aromatic heterocycle and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing acrylic acid group at the C3 position. As the vinylogous carboxylic acid group is electron-withdrawing and deactivating, it directs incoming electrophiles to the available C5 position, which is meta to the deactivating group and alpha to the furan's oxygen atom. uomustansiriyah.edu.iq The C2 position is also a potential site, but substitution at C5 is generally favored in 3-substituted furans bearing electron-withdrawing groups. researchgate.netacs.org

Nitration Studies and Nitro-furanacrylic Acid Derivatives

Nitration is a classic electrophilic aromatic substitution. For this compound, this reaction is expected to introduce a nitro group onto the furan ring. Based on the directing effects of the C3-substituent, the primary product would be 3-(5-nitro-3-furyl)acrylic acid.

Studies on the isomeric 3-(2-furyl)acrylic acid confirm that nitration occurs readily, yielding 3-(5-nitro-2-furyl)acrylic acid when treated with a mixture of nitric acid and acetic acid in acetic anhydride (B1165640) at low temperatures. However, under different conditions, such as with copper(II) nitrate (B79036) in acetonitrile (B52724), a competing reaction known as nitrodecarboxylation can occur, leading to the formation of (E)-nitroolefins. researchgate.net This suggests that the reaction conditions for the nitration of this compound must be carefully controlled to favor ring substitution over decarboxylative side reactions.

Halogenation Reactions

Halogenation of this compound with electrophilic halogenating agents like bromine (Br₂) or chlorine (Cl₂) is also expected to occur on the furan ring. The electron-withdrawing nature of the acrylic acid group directs the incoming halogen to the C5 position, yielding 3-(5-halo-3-furyl)acrylic acid derivatives.

This follows the established pattern for the 2-isomer, where halogenation with bromine or chlorine readily introduces the halogen at the C5 position of the furan ring. The reactivity of furans in halogenation reactions is well-established, although the presence of the deactivating group requires controlled conditions to prevent polymerization or side reactions. rsc.org

Anhydride Formation and Reactivity

The carboxylic acid functional group of this compound can be converted into an acid anhydride. This can be achieved by reacting the acid with a dehydrating agent, such as acetic anhydride, to form a mixed anhydride (3-(3-furyl)acrylic acetic anhydride) or by reacting two molecules of the acid to form the symmetric anhydride.

These anhydrides are reactive acylating agents and serve as valuable intermediates in synthesis. Research on the related 3-(5-nitro-2-furyl)acrylic acid has demonstrated that its mixed acetic anhydride and symmetric anhydride are effective reagents for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. chempap.org When heated with 5-substituted tetrazoles in a solvent like xylene, the anhydride participates in a cyclization reaction to afford the corresponding l-(5-nitro-2-furyl)-2-(5-substituted-l,3,4-oxadiazol-2-yl)ethenes in moderate to good yields. chempap.org It is highly probable that the anhydride of this compound would exhibit similar reactivity, serving as a precursor for various heterocyclic compounds.

| 5-Substituent on Tetrazole (X) | Product Yield (%) | Reference |

|---|---|---|

| Phenyl | 42 | chempap.org |

| 4-Tolyl | 54 | chempap.org |

| 4-Anisyl | 61 | chempap.org |

| 4-Chlorophenyl | 48 | chempap.org |

| 2-Furyl | 68 | chempap.org |

Applications of 3 3 Furyl Acrylic Acid in Advanced Materials Science Research

Polymer Chemistry and Material Engineering

In polymer chemistry, 3-(3-Furyl)acrylic acid and its derivatives are explored for creating novel polymeric materials. ontosight.ai The presence of the α,β-unsaturated carboxylic acid structure allows it to participate in various polymerization reactions, while the furan (B31954) ring provides a site for further modification or for introducing specific functionalities into the polymer backbone. rsc.orgontosight.ai

This compound's structure, containing a vinyl group and a carboxylic acid function, makes it a suitable monomer for addition polymerization and polycondensation reactions. While research has extensively covered the polymerization of its isomer, 3-(2-Furyl)acrylic acid, the principles are applicable. For instance, the copolymerization of furan-containing monomers like 2,3-Epoxypropyl-3-(2-furyl) acrylate (B77674) (EPFA) with methyl methacrylate (B99206) (MMA) has been successfully demonstrated, yielding copolymers with varying properties based on the monomer ratio. researchgate.net

The general reactivity of acrylic acids allows them to be polymerized to form poly(acrylic acid)-based structures, which are widely used as hydrogels, thickeners, and adhesives. researchgate.netrasayanjournal.co.in The incorporation of the furan group into these polymer chains introduces the distinct chemical properties of the heterocyclic ring, paving the way for bio-based polymers. rsc.org The European research project FURIOUS, for example, is actively developing versatile polymers based on furan dicarboxylic acid for demanding applications in electronics, automotive, and underwater devices, highlighting the push towards furan-based bioplastics. furious-project.euboku.ac.at

Table 1: Examples of Polymerization involving Furan-based Acrylic Acid Derivatives

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Finding | Reference |

| 2,3-Epoxypropyl-3-(2-furyl) acrylate (EPFA), Methyl methacrylate (MMA) | Free radical polymerization | Poly(EPFA-co-MMA) | Successful copolymerization achieved, demonstrating the utility of furyl acrylates as comonomers. | researchgate.net |

| 3-(2-Furyl)acrylic acid, Diamine compounds | Condensation polymerization | Fluorescent Polyamide | The furan ring contributes to the fluorescent properties of the resulting polyamide material. | zhishangchem.com |

| Furan dicarboxylic acid | Various | Bio-based polyesters and polyamides | Development of new bioplastics to replace traditional petroleum-based polymers in high-value applications. | furious-project.euboku.ac.at |

This table presents data on furan-based acrylic acid derivatives, including the more extensively studied 2-furyl isomer, to illustrate the potential polymerization pathways for this compound.

The furan ring within a polymer structure can act as a diene in the Diels-Alder reaction, a powerful tool for creating cross-links. This [4+2] cycloaddition reaction, typically occurring between a furan group and a dienophile such as a maleimide (B117702), is thermally reversible. researchgate.netresearchgate.net This reversibility allows for the formation of dynamic covalent bonds, which can be broken and reformed in response to thermal stimuli.

By incorporating this compound into a polymer chain, the pendant furan groups become available for cross-linking with a suitable multi-functional dienophile, such as bismaleimide (B1667444). researchgate.net This process transforms linear or branched polymers into a three-dimensional network, significantly altering the material's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. The ability to control the cross-link density through the concentration of the furan monomer and the reaction conditions offers a pathway to tailor-made polymer networks. researchgate.netnih.gov While specific studies on this compound as a cross-linker are not prevalent, the chemistry of the furan ring is well-established in this role for its 2-furyl counterpart and other furan-containing polymers. zhishangchem.comresearchgate.net

The most significant application of furan-based cross-linking is in the development of self-healing materials. researchgate.net The reversibility of the Diels-Alder reaction between furan and maleimide groups is the key mechanism. researchgate.net

Healing Mechanism: When a crack forms in a polymer network cross-linked via furan-maleimide adducts, applying heat triggers a retro-Diels-Alder reaction. This reaction breaks the cross-links at the crack interface, reverting the furan and maleimide groups to their unreacted forms. As the polymer chains gain mobility at elevated temperatures, they can flow and rebond. Upon cooling, the forward Diels-Alder reaction occurs, reforming the covalent bonds and "healing" the crack. researchgate.netresearchgate.net

System Development: To create such a system, this compound could be copolymerized to form a thermoplastic polymer with pendant furan groups. This polymer would then be blended and reacted with a bismaleimide cross-linker. The resulting material would be a thermoset at room temperature but would exhibit reversible, "mending" properties when heated. This approach has been widely demonstrated for various furan-containing polymers and offers a pathway to more durable and sustainable materials, particularly in coatings and adhesives. researchgate.net

Table 2: Diels-Alder Reaction for Self-Healing Polymers

| Component 1 (Diene) | Component 2 (Dienophile) | Reaction Type | Stimulus for Healing | Application | Reference |

| Furan-functionalized polymer | Maleimide-functionalized polymer or cross-linker | Diels-Alder / retro-Diels-Alder Cycloaddition | Heat | Self-healing coatings, adhesives, recyclable thermosets | researchgate.netresearchgate.net |

| Furfuryl group | Bismaleimide (BM) | Diels-Alder Cycloaddition | Temperature | Reversible network formation for self-healing materials | researchgate.net |

Functional Materials Development

The unique electronic properties of the furan ring make this compound a valuable component in the synthesis of functional organic materials, particularly those with specific optical or electronic characteristics. ontosight.aiacs.org

Research has shown that polyamides synthesized from furan-based monomers can exhibit fluorescent properties. For example, the condensation of 3-(2-Furyl)acrylic acid with diamine compounds results in polyamide materials that are fluorescent. zhishangchem.com The fluorescence arises from the extended π-conjugated system created by the interaction of the furan ring and the polyamide backbone.

By analogy, this compound is a promising candidate for creating similar fluorescent polymers. The synthesis would involve a polycondensation reaction between the carboxylic acid group of this compound (or its activated derivative, like an acyl chloride) and the amino groups of a diamine monomer. The resulting polyamide would contain the furan-3-yl moiety as a pendant group or integrated into the main chain, depending on the synthetic route. The specific position of the linkage on the furan ring (position 3 versus position 2) is known to influence the electronic and, consequently, the photophysical properties of the resulting material. Such fluorescent polyamides could find use in applications like chemical sensors, organic light-emitting diodes (OLEDs), and security inks.

Furan-containing conjugated polymers are being actively investigated for use in organic electronics. acs.org The furan ring is an electron-rich heterocycle that can act as an effective electron-donor unit in donor-acceptor (D-A) polymer architectures, which are fundamental to organic photoelectric materials. zhishangchem.com

Organic Solar Cells: In this context, 3-(2-Furyl)acrylic acid has been used to construct the basic skeleton of D-π-A type organic photoelectric materials, which can serve as donor materials in organic solar cells. zhishangchem.com

Organic Field-Effect Transistors (OFETs): Researchers have synthesized furan-based analogues of high-performance semiconducting polymers. For example, a furanyl-diketopyrrolopyrrole polymer (PFDPPTT-Si) demonstrated excellent charge transport capabilities, with a reported mobility as high as 1.87 cm² V⁻¹ s⁻¹, which is among the highest for furan-containing polymers processed from environmentally benign solvents. acs.org This performance highlights the potential of furan-based materials to replace their thiophene-based counterparts in green electronics manufacturing.

The inclusion of this compound into conjugated polymer backbones could similarly yield materials with tailored electronic properties for applications in OFETs, solar cells, and sensors. The acrylic acid functionality also offers a handle for further chemical modification or for improving solubility and processability. acs.org

Organic Solar Cell Precursors

The field of organic photovoltaics (OPVs) is in a continuous search for novel materials that can enhance power conversion efficiency (PCE), improve stability, and allow for the fine-tuning of electronic properties. In this context, furan-containing compounds have emerged as a promising class of materials, valued for their unique electronic and structural characteristics. While specific research detailing the direct use of This compound as a precursor for organic solar cell components is not extensively documented in publicly available literature, the broader family of furan-based derivatives, including the isomeric 3-(2-Furyl)acrylic acid , has been investigated for such applications. These studies provide a strong basis for understanding the potential role of This compound in this domain.

The furan moiety is an electron-rich five-membered aromatic heterocycle that can be readily modified, making it an attractive building block for the synthesis of new semiconducting materials. nih.govrsc.org Its incorporation into polymers and small molecules for OPVs can lead to several advantages. These include the ability to tune the material's absorption spectrum, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and transport. nih.gov The use of furan derivatives can also enhance the solubility of the resulting materials, which is a crucial factor for solution-based processing of large-area and flexible solar cells. rsc.org

In the architecture of organic solar cells, materials derived from furan-based precursors can function as either electron donors or electron acceptors. The development of non-fullerene acceptors (NFAs) has been a significant breakthrough in the OPV field, leading to substantial improvements in power conversion efficiencies. nih.gov Furan-based compounds are being explored as key components of these NFAs. nih.govrsc.org The structural versatility of furan allows for the design of molecules with tailored electronic properties to match those of specific donor materials, thereby optimizing the photovoltaic performance. For instance, research on furan-based non-fullerene acceptors has shown that their optoelectronic properties, solid-state packing, and stability are highly dependent on the molecular structure. rsc.org

Furthermore, furan-containing units have been incorporated into hole-transporting materials (HTMs) for perovskite solar cells, another rapidly advancing photovoltaic technology. researchgate.net The function of the HTM is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The electronic properties of the furan ring can be leveraged to design HTMs with appropriate energy levels and high hole mobility.

While detailed research findings and performance data for solar cells specifically employing derivatives of This compound are scarce, the general principles derived from the study of other furan-based materials suggest its potential as a valuable precursor. The acrylic acid functional group provides a versatile handle for polymerization or for further chemical modifications to create more complex molecular structures suitable for OPV applications. A patent has been filed for a preparation method of (E)-3-(3-furyl)acrylic acid, highlighting its role as a key intermediate, although this particular patent focuses on its use in the synthesis of a pharmaceutical compound. utexas.edu

The exploration of furan-based materials, in general, continues to be a vibrant area of research in organic electronics. Studies on various furan derivatives have demonstrated the potential for achieving high power conversion efficiencies. For example, organic solar cells based on certain furan-containing polymers have achieved PCEs of up to 5.0%. rsc.org In the realm of dye-sensitized solar cells (DSSCs), another type of photovoltaic device, a dye featuring a furan-based linker has shown a power conversion efficiency of 5.5%. ossila.com These findings underscore the promise of the furan motif in developing next-generation solar cell technologies.

Table of Photovoltaic Performance for Furan-Based Solar Cells

Since specific data for devices using This compound derivatives is not available, the following table presents examples of performance parameters for solar cells incorporating other furan-based materials to illustrate the potential of this class of compounds.

| Donor/Acceptor/Dye Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PDPP2FT:PC71BM | BHJ | - | - | - | ~5.0 |

| PDPP3F:PC71BM | BHJ | - | - | - | ~4.1 |

| WS5 | DSSC | 0.68 | 10.87 | 75 | 5.5 |

Note: The data in this table is based on research on furan-containing materials and not specifically on derivatives of this compound. BHJ stands for Bulk Heterojunction, DSSC for Dye-Sensitized Solar Cell, Voc for open-circuit voltage, Jsc for short-circuit current density, FF for fill factor, and PCE for power conversion efficiency.

Investigation of Biological Activity and Mechanistic Insights in Medicinal Chemistry

Precursor in Drug Discovery and Development

3-(3-Furyl)acrylic acid serves as a crucial intermediate in the synthesis of various compounds with significant therapeutic potential. Its structure, featuring a carboxylic acid, a reactive double bond, and a furan (B31954) ring, allows for diverse chemical modifications, enabling its incorporation into larger, more complex drug molecules.

Intermediate for Antiparasitic Agents (e.g., Furan Propamine)

The furan scaffold is integral to several antiparasitic drugs. For instance, nitrofuran derivatives, characterized by a nitro group on the furan ring, have been developed as agents against various pathogens. One notable example is Furylfuramide, a nitrofuran derivative that was previously used as a food preservative and demonstrated bactericidal properties wikipedia.org. However, the direct use of this compound as a key intermediate in the synthesis of prominent antiparasitic agents like Furan Propamine is not extensively documented in scientific literature. Research has more clearly established the role of its isomer, 3-(2-furyl)acrylic acid, in this capacity.

Synthesis of Anti-tumor Drug Precursors (e.g., Topoisomerase Inhibitors)

Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription, making them critical targets for anticancer therapies nih.gov. Topoisomerase inhibitors function by stabilizing the transient complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells nih.gov.

While various heterocyclic scaffolds are under investigation for the development of novel topoisomerase inhibitors, the specific role of this compound as a direct precursor for this class of anti-tumor drugs is an emerging area of research. The broader class of furan-containing molecules continues to be explored for potential anticancer activities, with derivatives being synthesized and evaluated for their ability to interact with biological targets like topoisomerases nih.govresearchgate.net. The incorporation of the furylacrylic acid moiety into more complex structures is a strategy that medicinal chemists may employ to develop new agents with potential for DNA intercalation and topoisomerase inhibition.

Development of Antibacterial Compounds

Chemical modification of the furylacrylic acid backbone is a key strategy for developing compounds with antimicrobial properties. Studies on the closely related isomer, 3-(5-nitro-2-furyl)acrylic acid, have shown that converting the carboxylic acid group into various esters and amides can yield derivatives with significant antibacterial, antimycotic, and antialgal activity nih.gov. The introduction of a nitro group at the 5-position of the furan ring is a common tactic to enhance antimicrobial efficacy.

In a study of 18 esters and amides of 3-(5-nitro-2-furyl)acrylic acid, researchers determined the Minimum Inhibitory Concentration (MIC) against a range of microorganisms, including Escherichia coli and Staphylococcus aureus nih.gov. The findings indicated that these derivatives possess notable antibacterial activity, which is believed to be caused by the blocking of bioenergetic processes within the microbial cells, particularly glycolysis nih.gov. Although this research focused on a nitrated 2-furyl isomer, it highlights the principle that the this compound scaffold holds potential for similar derivatization to produce novel antibacterial agents.

Intermediate for Nalfurafine and Related Analogs

One of the most significant applications of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Nalfurafine google.com. Nalfurafine is a potent and selective kappa-opioid receptor agonist used clinically for the treatment of uremic pruritus in patients undergoing hemodialysis nih.gov.

Mechanistic Studies of Biological Activity

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features (pharmacophores) responsible for its therapeutic action and optimize its properties.

While specific SAR studies focused exclusively on derivatives of this compound are limited, research on related isomers provides valuable insights that can inform the design of new analogs. For example, in the study of 3-(5-nitro-2-furyl)acrylic acid derivatives, a clear SAR was established regarding their antimycotic activity nih.gov.

| Structural Modification | Effect on Antimycotic Activity | Reference |

|---|---|---|

| Increasing the length of the alkyl chain in ester derivatives | Decrease in activity | nih.gov |

| Introduction of an amino nitrogen into the furylethylene backbone | Decrease in activity | nih.gov |

These findings demonstrate that even subtle changes to the periphery of the furylacrylic acid scaffold can significantly impact biological function nih.gov. The lipophilicity, size, and electronic properties of the substituents on the acrylic acid portion of the molecule are critical determinants of activity. Such principles are directly applicable to the design of novel derivatives based on the this compound core for various therapeutic targets.

Interaction with Biological Targets

The biological activity of this compound has been investigated, with a notable interaction being its role as an inhibitor of the enzyme histidine ammonia-lyase (HAL). nih.gov HAL is a key enzyme in the metabolic pathway of histidine, catalyzing the non-oxidative deamination of L-histidine to form urocanic acid and ammonia. The inhibition of this enzyme can have significant physiological effects.

Research has shown that this compound acts as a competitive inhibitor of histidine ammonia-lyase. nih.gov Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the active site of the enzyme, preventing the actual substrate from binding. In this case, the furan ring and the acrylic acid moiety of this compound likely mimic the imidazole (B134444) ring and the propanoic acid side chain of the natural substrate, L-histidine, respectively. This allows it to occupy the active site of HAL, thereby blocking the catalytic conversion of histidine.

The active site of histidine ammonia-lyase contains a unique electrophilic prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly sequence within the enzyme. nih.gov The proposed catalytic mechanism involves an attack of the substrate on this MIO group. As a competitive inhibitor, this compound is thought to bind to the active site in a manner that prevents the productive interaction of L-histidine with the MIO group and key amino acid residues essential for catalysis.

Kinetic studies have been performed on a variety of heteroaryl-alanines and acrylates to probe the active site of HAL. These studies have revealed that compounds with furanyl, thiophenyl, benzofuranyl, and benzothiophenyl groups can act as strong competitive inhibitors. nih.gov The inhibitory potency, represented by the inhibition constant (Kᵢ), varies depending on the specific heteroaryl group and the position of the side chain. For instance, heteroaryl acrylates with the side chain at either the 2 or 3 position of the ring have been shown to be effective inhibitors, with Kᵢ values ranging from 18 to 139 µM. nih.gov This indicates that the spatial arrangement of the functional groups is a critical determinant of the inhibitory activity.

Interestingly, a comparative study showed that while this compound is an inhibitor, the corresponding amino acid analog, (furan-3-yl)alanine, was found to be inert, suggesting that the acrylic acid double bond is crucial for its inhibitory function against HAL. nih.gov

Table 1: Inhibitory Activity of Selected Heteroaryl Acrylates against Histidine Ammonia-Lyase

| Compound | Inhibition Type | Kᵢ (µM) |

| 3-(2-Furyl)acrylic acid | Competitive | Data not specified |

| This compound | Competitive | 18 - 139 |

| 3-(2-Thienyl)acrylic acid | Competitive | Data not specified |

| 3-(3-Thienyl)acrylic acid | Competitive | Data not specified |

| (Furan-3-yl)alanine | Inert | - |

Note: The specific Kᵢ value for this compound within the reported range is not detailed in the available literature. Data for other specific isomers are provided for comparative context where available.

While the primary identified biological target for this compound is histidine ammonia-lyase, the broader class of furan derivatives has been explored for a wide range of biological activities, including antimicrobial and anticancer properties. polimi.it However, specific mechanistic insights for this compound against other biological targets are not extensively documented in the current scientific literature.

Applications in Biomedical Materials

The unique chemical structure of this compound, featuring both a reactive furan ring and a carboxylic acid functional group, presents opportunities for its application in the development of advanced biomedical materials. These applications primarily revolve around its potential use as a monomer for the synthesis of biocompatible polymers and as a building block for bioconjugation.

Biocompatible Polymer Preparation for Drug Delivery

While direct studies on the polymerization of this compound for drug delivery applications are limited, the broader class of acrylic acid and furan-based polymers is extensively utilized in this field. Poly(acrylic acid) and its derivatives are well-known for their biocompatibility, biodegradability, and pH-responsive nature, making them excellent candidates for controlled drug release systems. researchgate.netnih.gov Similarly, polymers incorporating furan moieties are gaining attention for their unique chemical reactivity, which can be exploited for creating novel drug delivery vehicles. maxapress.com

The carboxylic acid group of this compound provides a handle for its incorporation into polymer backbones through various polymerization techniques, such as free radical polymerization. researchgate.net The resulting polymers would possess pendant furan rings and carboxyl groups. The carboxyl groups can impart pH sensitivity to the polymer, allowing for the development of smart drug delivery systems that release their payload in response to specific pH changes in the body, such as in tumor microenvironments or specific segments of the gastrointestinal tract. nih.gov

Furthermore, the furan moiety offers a unique avenue for creating crosslinked or functionalized polymers. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (like furan) and a dienophile (like a maleimide), is a highly efficient and reversible reaction that can be used to form stable covalent bonds under mild conditions. mdpi.com This "click chemistry" approach could be employed to crosslink polymer chains containing this compound units, leading to the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The reversible nature of the Diels-Alder reaction at elevated temperatures also opens up possibilities for creating self-healing or thermo-responsive drug delivery matrices.

Table 2: Potential Polymer Architectures Incorporating this compound for Drug Delivery

| Polymer Type | Potential Synthetic Route | Key Features for Drug Delivery |

| Linear Homopolymer | Free radical polymerization of this compound | Pendant furan and carboxyl groups for further functionalization and pH-responsiveness. |

| Copolymer | Copolymerization with other vinyl monomers (e.g., N-vinylpyrrolidone, acrylic acid) | Tunable physicochemical properties (hydrophilicity, degradation rate, etc.). |

| Crosslinked Hydrogel | Diels-Alder reaction between furan-containing polymers and bismaleimide (B1667444) crosslinkers | Controlled swelling and drug release; potential for self-healing and thermo-responsiveness. |

| Polymer-Drug Conjugate | Covalent attachment of drugs to the carboxyl groups of the polymer | Targeted delivery and controlled release of the therapeutic agent. |

Although specific examples utilizing this compound are not yet prevalent in the literature, the foundational chemistry of both acrylic acid polymers and furan-functionalized materials strongly supports its potential in creating sophisticated and effective drug delivery systems.

Conjugation for Protein Labeling and Biosensor Construction

The dual functionality of this compound, comprising a furan ring and a carboxylic acid, makes it a promising candidate for bioconjugation applications, including protein labeling and the construction of biosensors.

The carboxylic acid group can be readily activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. This is a widely used strategy for covalently attaching small molecules to proteins. By conjugating a molecule like this compound, a furan moiety can be introduced onto the protein surface.

This appended furan group can then serve as a reactive handle for subsequent modifications via the Diels-Alder reaction. For instance, a protein labeled with this compound could be reacted with a maleimide-functionalized fluorescent dye, a biotin (B1667282) tag, or another protein. This approach allows for site-specific and controlled protein modification under mild, biocompatible conditions. readdealanizgroup.com The Diels-Alder reaction between furan and maleimide (B117702) is known for its high efficiency and specificity in aqueous environments, making it particularly suitable for biological applications. nih.gov

In the context of biosensor construction, this compound could be used to functionalize sensor surfaces. For example, a gold or silica (B1680970) surface could be modified to present carboxylic acid groups, to which this compound could be attached. daneshyari.com The furan rings on the surface could then be used to immobilize maleimide-modified biorecognition elements, such as antibodies, enzymes, or nucleic acids, via the Diels-Alder reaction. This method of immobilization can provide a stable and oriented attachment of the biological component, which is crucial for the sensitivity and specificity of the biosensor.

Alternatively, polymers derived from this compound could be used to create a three-dimensional matrix on a biosensor surface. Poly(acrylic acid) brushes, for instance, have been shown to provide a high density of functional groups for the immobilization of biomolecules, leading to enhanced biosensor performance. researchgate.net A polymer with pendant furan groups could offer a versatile platform for attaching a wide range of maleimide-functionalized probes.

Table 3: Potential Bioconjugation Strategies Using this compound

| Application | Strategy | Key Reaction |

| Protein Labeling | 1. Activation of the carboxylic acid of this compound. 2. Reaction with primary amines on the protein. 3. Diels-Alder reaction of the furan moiety with a maleimide-functionalized tag. | Amide bond formation; Diels-Alder cycloaddition |

| Biosensor Surface Functionalization | 1. Immobilization of this compound onto the sensor surface. 2. Diels-Alder reaction with a maleimide-modified biorecognition element. | Covalent attachment to the surface; Diels-Alder cycloaddition |

| 3D Biosensor Matrix | 1. Polymerization of this compound to form a polymer brush. 2. Diels-Alder reaction with maleimide-modified probes. | Surface-initiated polymerization; Diels-Alder cycloaddition |

While direct experimental evidence for the use of this compound in these specific applications is emerging, the underlying chemical principles and the proven utility of its constituent functional groups in bioconjugation and biosensor technology highlight its significant potential in these areas of biomedical materials science.

Computational and Theoretical Investigations of 3 3 Furyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 3-(3-Furyl)acrylic acid, these calculations offer a molecular-level understanding of its reaction mechanisms, orbital interactions, and conformational preferences.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving organic molecules. In the context of this compound and related heteroaryl acrylates, DFT has been employed to study their photochemical dimerization reactions. These reactions are significant for the synthesis of complex cyclobutane (B1203170) structures.

A theoretical study on the photochemical dimerization of various 3-heteroaryl acrylates, including furyl derivatives, utilized DFT to map out the reaction mechanism, identifying all intermediates and transition states along the potential energy surface. The calculations of energy barriers between different conformations revealed that these reactions exhibit good regioselectivity and stereoselectivity, proceeding through the formation of a biradical transition state acs.org. This type of computational analysis is crucial for understanding and predicting the outcomes of such photochemical processes.

Frontier Molecular Orbital Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals govern the feasibility and stereochemistry of many chemical reactions.

For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring and the acrylic acid double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be anticipated to have significant contributions from the carbonyl group and the conjugated system, indicating the sites for nucleophilic attack.

A comprehensive FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Furans

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -8.88 | 1.95 | 10.83 |

| 3-Furoic acid | -9.53 | -0.63 | 8.90 |

| 3-Furaldehyde (B129913) | -9.62 | -1.02 | 8.60 |

Note: The data in this table is based on computational studies of related 3-substituted furan derivatives and serves to illustrate expected trends.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, including the relative orientation of the furan ring and the acrylic acid moiety, is crucial for its reactivity and physical properties. Conformational analysis, coupled with molecular geometry optimization, aims to identify the most stable conformers of the molecule.

Computational methods, particularly DFT, are employed to calculate the potential energy surface of the molecule as a function of key dihedral angles. For this compound, the rotation around the single bond connecting the furan ring to the acrylic acid group is of primary interest. The calculations would typically reveal the most stable planar or near-planar conformations, which are often stabilized by conjugation effects.

Studies on similar molecules, such as 2- and 3-furancarboselenaldehyde, have demonstrated the utility of DFT in determining conformational preferences and predicting the most stable structures. These studies often involve a detailed analysis of bond lengths, bond angles, and dihedral angles of the optimized geometries. For this compound, it is expected that the s-trans and s-cis conformers, referring to the arrangement around the C-C single bond of the acrylic acid chain, would be the primary low-energy structures.

Thermochemical Studies

Thermochemical studies provide quantitative data on the energy content and stability of molecules. For this compound and its derivatives, these studies are essential for understanding their thermodynamic properties and for engineering chemical processes.

Calculation of Enthalpies of Formation and Combustion

The standard enthalpy of formation (ΔfH°) and the standard enthalpy of combustion (ΔcH°) are key thermochemical parameters. While experimental determination of these values can be challenging, computational methods offer a reliable alternative. High-level quantum chemical methods, such as G3 theory, are often used to calculate these properties with high accuracy.

Although a directly calculated enthalpy of formation for this compound is not prominently reported, experimental data for the closely related 3-furancarboxylic acid is available. A thermochemical investigation determined the gas-phase enthalpy of formation for 3-furancarboxylic acid to be -393.1 ± 1.5 kJ/mol. acs.org Computational studies on 3-methoxyfuran (B152165) have reported a gas-phase enthalpy of formation of -41.1 kcal/mol (-172.0 kJ/mol), showcasing the application of computational methods to determine such properties for 3-substituted furans. nih.gov

Table 2: Experimental Thermochemical Data for Furanacrylic Acid Isomers

| Compound | Standard Molar Enthalpy of Combustion (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (gas phase, kJ·mol⁻¹) |

| 2-Furanacrylic acid | -3149.8 ± 0.5 | -346.5 ± 1.0 |

| 3-Furanacrylic acid | -3151.5 ± 0.7 | -343.1 ± 1.3 |

Source: Adapted from experimental data.

Stability and Energetics of Furan Derivatives

Theoretical and experimental studies on 2- and 3-furancarboxylic acids have shown that the 3-isomer is thermodynamically more stable than the 2-isomer. acs.org This difference in stability can be attributed to the electronic effects of the carboxylic acid group at different positions on the furan ring.

Furthermore, computational investigations into the thermochemical properties of 2- and 3-methoxyfuran have also indicated that the 3-substituted isomer is less stable than the 2-substituted isomer, with a calculated enthalpy of formation of -41.1 kcal/mol for 3-methoxyfuran compared to -45.0 kcal/mol for 2-methoxyfuran. nih.gov These findings highlight the nuanced electronic interactions within substituted furan systems, which can be effectively explored through computational chemistry. The relative stabilities are influenced by factors such as resonance effects, inductive effects, and intramolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling serves as a powerful tool for elucidating the complex mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For this compound and its isomers, theoretical investigations, particularly using Density Functional Theory (DFT), have been employed to map potential reaction pathways, identify intermediates, and analyze the transition states that govern reaction kinetics and product distributions.

While specific, in-depth computational studies exclusively modeling the thermal reaction pathways for this compound are not extensively detailed in the surveyed literature, the principles of such analyses can be thoroughly illustrated by examining research on the closely related isomer, 3-(2-Furyl)acrylic acid, and its derivatives. These studies provide a clear framework for how reaction pathway modeling and transition state analysis are conducted on this class of molecules. The primary reactions investigated computationally for furylacrylic derivatives include photochemical dimerizations and acid-catalyzed additions.

Methodological Approach:

Reaction pathway modeling typically begins with the optimization of the ground state geometries of the reactants using a selected level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set. nih.gov Potential reaction pathways are then hypothesized, and computational methods are used to locate the transition state (TS) structure for each proposed step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov Its structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products.

Once the transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the TS correctly connects the desired reactants and products on the potential energy surface. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

Case Study: Photochemical Dimerization of a Furylacrylate Derivative

A prominent example of reaction pathway analysis for a related compound is the DFT study of the photosensitized [2+2] cycloaddition (dimerization) of methyl 3-(2-furyl)acrylate. researchgate.net In this type of reaction, the molecule is first excited to a triplet state. The reaction then proceeds via the formation of a biradical intermediate, which subsequently closes to form a cyclobutane ring.

The computational analysis focused on identifying the most stable pathway by calculating the energies of all possible triplet biradical intermediates that could be formed. The stability of these intermediates is a key factor in determining the regioselectivity and stereoselectivity of the final products. The calculations revealed that the pathway involving the most stable biradical intermediate (the one with the lowest energy) is the most likely to occur. researchgate.net

The relative energies of the various biradical intermediates formed during the photochemical dimerization of methyl 3-(2-furyl)acrylate were calculated to understand the reaction's selectivity. The data below illustrates the computed energies for different stereoisomeric biradicals, which act as intermediates on the reaction pathway.

Table 1: Calculated Relative Energies of Triplet Biradical Intermediates in the Photodimerization of Methyl 3-(2-Furyl)acrylate

| Intermediate Stereoisomer | Relative Enthalpy (ΔH) (kcal·mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kcal·mol⁻¹) |

| Intermediate 1 (trans, precursor to main product) | 0.00 | 0.00 |

| Intermediate 2 | 3.63 | 3.90 |

| Intermediate 3 | 4.51 | 4.37 |

| Intermediate 4 | 8.94 | 8.62 |

| Intermediate 5 | 12.55 | 12.30 |